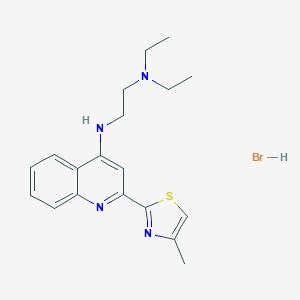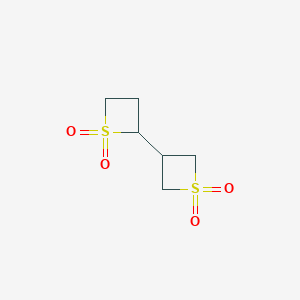![molecular formula C17H18Se2 B15075840 {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene CAS No. 71518-65-5](/img/structure/B15075840.png)
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene is a unique organoselenium compound with the molecular formula C17H18Se2 and a molecular weight of 380.253 g/mol This compound is characterized by the presence of two selenium atoms, which are bonded to a cyclopentyl ring and a phenyl group, respectively
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene typically involves the reaction of cyclopentylmagnesium bromide with diphenyl diselenide under controlled conditions. The reaction proceeds through the formation of a Grignard reagent, which subsequently reacts with diphenyl diselenide to yield the desired product. The reaction conditions often include anhydrous solvents, inert atmosphere (e.g., nitrogen or argon), and low temperatures to ensure high yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and implementing purification techniques such as recrystallization or chromatography to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene undergoes various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides or other lower oxidation state selenium compounds.
Substitution: The phenyl or cyclopentyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield selenoxides, while reduction can produce selenides.
Applications De Recherche Scientifique
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene has several scientific research applications:
Biology: The compound’s potential antioxidant properties are of interest in biological studies.
Medicine: Organoselenium compounds, including this compound, are being investigated for their potential therapeutic effects, such as anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of {[1-(Phenylselanyl)cyclopentyl]selanyl}benzene involves its interaction with biological molecules through the selenium atoms. Selenium can form selenoenzymes or selenoproteins, which play crucial roles in various biochemical pathways. The compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species (ROS) and protect cells from oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl diselenide: A simpler organoselenium compound with two phenyl groups bonded to selenium.
Selenomethionine: A selenium-containing analog of the amino acid methionine.
Uniqueness
{[1-(Phenylselanyl)cyclopentyl]selanyl}benzene is unique due to its specific structure, which combines a cyclopentyl ring with phenylselanyl groups.
Propriétés
Numéro CAS |
71518-65-5 |
|---|---|
Formule moléculaire |
C17H18Se2 |
Poids moléculaire |
380.3 g/mol |
Nom IUPAC |
(1-phenylselanylcyclopentyl)selanylbenzene |
InChI |
InChI=1S/C17H18Se2/c1-3-9-15(10-4-1)18-17(13-7-8-14-17)19-16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 |
Clé InChI |
RJMQRWSLUTUSSS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)([Se]C2=CC=CC=C2)[Se]C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




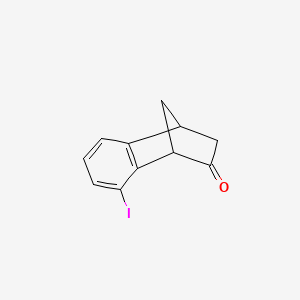
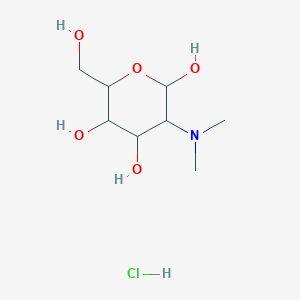
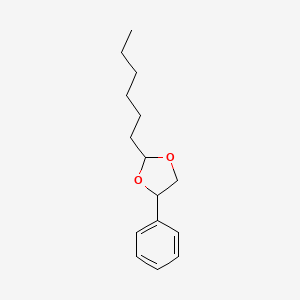
![Silane, trimethyl-7-oxabicyclo[4.1.0]hept-1-yl-](/img/structure/B15075787.png)
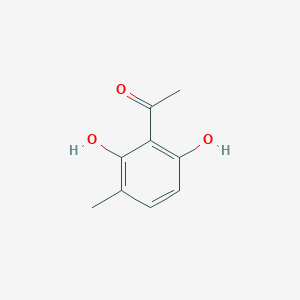

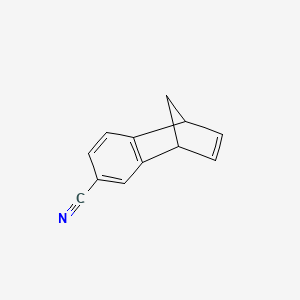
![Ethyl 4-{[(2-fluorophenyl)carbamoyl]amino}benzoate](/img/structure/B15075800.png)
